(3R,4S)-4-aminopiperidin-3-ol is a chiral compound that plays a significant role in organic chemistry and pharmaceuticals, particularly as a building block for various biologically active molecules. This compound is characterized by its unique stereochemistry, which is crucial for its biological activity. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.
(3R,4S)-4-aminopiperidin-3-ol can be synthesized from various precursors, primarily through the ring-opening of epoxides or other related reactions involving piperidine derivatives. The synthesis often involves the use of chiral catalysts to ensure the desired stereochemistry is achieved.
This compound is classified under:
The synthesis of (3R,4S)-4-aminopiperidin-3-ol can be efficiently achieved through several methods. One notable approach involves the reaction of optically pure (3R,4S)-epoxypiperidine with various amines in the presence of lithium perchlorate in acetonitrile at room temperature. This method typically yields high purity and enantiomeric excess.
The molecular structure of (3R,4S)-4-aminopiperidin-3-ol consists of a piperidine ring with hydroxyl and amino groups attached to specific carbon atoms.
(3R,4S)-4-aminopiperidin-3-ol can participate in various chemical reactions due to its functional groups.
Common reagents for these reactions include:
The mechanism of action of (3R,4S)-4-aminopiperidin-3-ol involves its interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of (3R,4S)-4-aminopiperidin-3-ol are critical for its application in pharmaceutical research.
(3R,4S)-4-aminopiperidin-3-ol has several scientific uses:
The piperidine nucleus demonstrates exceptional adaptability in drug design, functioning as:
Table 1: Therapeutic Applications of Representative Piperidine-Based Drug Scaffolds
Therapeutic Area | Representative Drug | Key Structural Features | Primary Mechanism |
---|---|---|---|
Anticonvulsant | Tiagabine | N-Benzylated piperidine | GABA transporter inhibition |
Antidiabetic | Sitagliptin analogs | 3-Aminopiperidine fusion | DPP-4 enzyme inhibition |
Anticancer | Piperidine derivatives | Varied C4 substituents | Ribonucleotide reductase inhibition |
MAO Inhibition | Arecachine derivatives | Bis-piperidine architecture | Selective MAO-A/B inhibition |
This structural plasticity enables strategic modifications that profoundly influence pharmacological parameters:
The stereospecific configuration of (3R,4S)-4-aminopiperidin-3-ol represents a critical determinant of its pharmacological behavior, with the cis-3,4-diaxial orientation dictating:
Table 2: Stereochemical Influence on Pharmacological Parameters
Stereoisomer | DPP-4 IC₅₀ (μM) | MAO-B Inhibition (%) | Molecular Rigidity | Key Interactions |
---|---|---|---|---|
(3R,4S) | 9.25 ± 0.57 | >75% at 20μM | Moderate | Bidentate H-bonding |
(3R,4R) | >100 | <30% at 20μM | High | Monodentate binding |
(3S,4S) | 68.3 ± 4.2 | 45% at 20μM | Moderate | Suboptimal positioning |
(3S,4R) | Not reported | Not tested | Low | Limited target engagement |
Recent studies demonstrate that the (3R,4S) configuration enables optimized binding to proteolytic enzymes through simultaneous interaction with:
This stereoelectronic complementarity explains the 10-fold potency enhancement observed in (3R,4S) isomers compared to racemic mixtures in DPP-4 inhibition assays [6]. Similarly, MAO-B inhibition by arecachine bis-piperidine alkaloids shows pronounced stereochemical dependence, with specific configurations achieving IC₅₀ values of 11.92 μM [7].
The therapeutic exploitation of piperidine derivatives has progressed through three distinct eras:
The contemporary renaissance in natural product research—spearheaded by IUPHAR's collaborative efforts—has identified piperidine scaffolds as priority structural motifs for immunomodulatory drug development [4]. Modern synthetic techniques now achieve enantiomeric excesses >99% in piperidine functionalization [10], as exemplified by the stereoselective synthesis of gastroprokinetic agent (+)-(3S,4R)-cisapride through lithium amide conjugate addition methodology [10]. This evolution reflects the pharmaceutical industry's strategic shift toward complex chiral templates to address challenging biological targets.
Table 3: Key Identifiers for (3R,4S)-4-Aminopiperidin-3-ol
Chemical Descriptor | Identifier | Source |
---|---|---|
Systematic IUPAC Name | (3R,4S)-4-Aminopiperidin-3-ol | [2] |
CAS Registry Number | 1007596-94-2 (free base); 2306248-98-4 (dihydrochloride) | [2] [8] |
Molecular Formula | C₅H₁₂N₂O (free base); C₅H₁₄Cl₂N₂O (dihydrochloride) | [2] [8] |
SMILES Notation | O[C@@H]1CNCC[C@@H]1N (free base) | [8] |
Key Synthetic Intermediates | δ-(N-Allylamino)-α,β-unsaturated esters; β,δ-Diamino esters | [10] |
Commercial Suppliers | Amadis Chemical; Chemlyte Solutions; BLD Pharm | [2] [8] |
The trajectory of piperidine-based drug discovery demonstrates increasing sophistication in leveraging stereochemical complexity to achieve target selectivity—a paradigm perfectly embodied by (3R,4S)-4-aminopiperidin-3-ol. This compound's progression from synthetic curiosity to strategic pharmacophore highlights the scaffold's enduring significance in addressing evolving therapeutic challenges. Contemporary research continues to reveal novel applications, particularly in protein-targeted therapies where its bidentate hydrogen-bonding capability enables potent inhibition of enzymes like JAK1 and DPP-4 [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7